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molecular formula C11H13NO2 B2436317 Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate CAS No. 597562-79-3

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No. B2436317
M. Wt: 191.23
InChI Key: BDMQUHKEECRIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713996B2

Procedure details

To a solution of bis (pentamethyl-cyclopentadiene iridium dichloride) (32 mg, 0.02 equiv.) in a degassed mixture of isopropanol (9.5 ml) and water (0.5 ml) was added quinoline-7-carboxylic acid methyl ester (374 mg, 2.00 mmol) and perchloric acid (70% in water, 0.02 ml, 0.1 equiv.). The mixture was stirred at 85° C. for 17 hours, then the solvents were evaporated. The residue was purified by flash chromatography (heptane/ethyl acetate gradient), yielding 1,2,3,4-tetrahydro-quinoline-7-carboxylic acid methyl ester as a white solid, 305 mg (80%). MS (ISP): m/e=192.4 (M+H+); δH (300 MHz; CDCl3) 7.23 (1H, d), 7.13 (1H, s), 6.98 (1H, d), 3.86 (3H, s), 2.52 (2H, m), 3.32 (2H, t), 2.79 (2H, t), 1.94 (2H, m).
[Compound]
Name
bis (pentamethyl-cyclopentadiene iridium dichloride)
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
374 mg
Type
reactant
Reaction Step Two
Quantity
0.02 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(C)C.[CH3:5][O:6][C:7]([C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)=[O:8].Cl(O)(=O)(=O)=O>O>[CH3:5][O:6][C:7]([C:9]1[CH:18]=[C:17]2[C:12]([CH2:13][CH2:14][CH2:15][NH:16]2)=[CH:11][CH:10]=1)=[O:8]

Inputs

Step One
Name
bis (pentamethyl-cyclopentadiene iridium dichloride)
Quantity
32 mg
Type
reactant
Smiles
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
374 mg
Type
reactant
Smiles
COC(=O)C1=CC=C2C=CC=NC2=C1
Name
Quantity
0.02 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 85° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (heptane/ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC(=O)C1=CC=C2CCCNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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